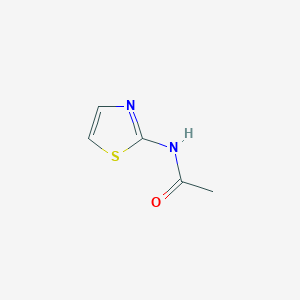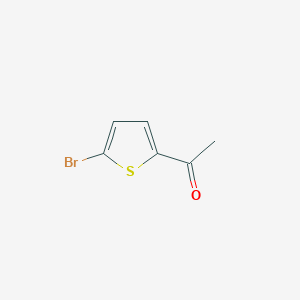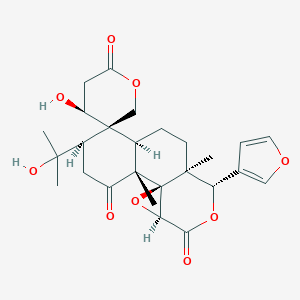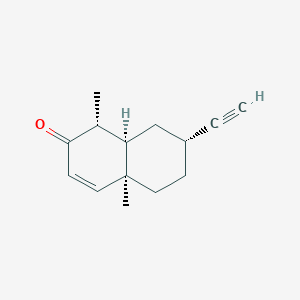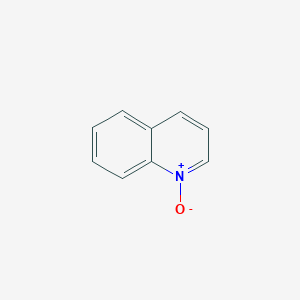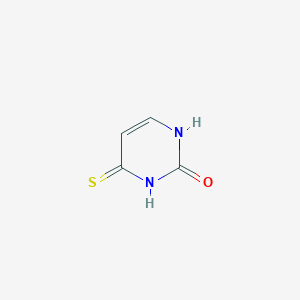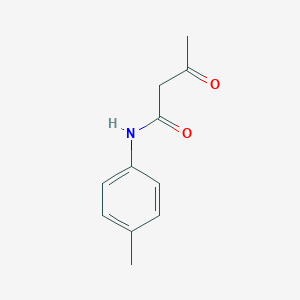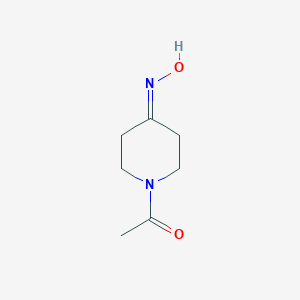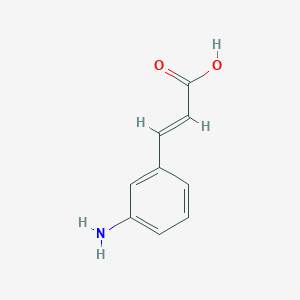
(2E)-3-(3-aminophenyl)acrylic acid
Overview
Description
“(2E)-3-(3-aminophenyl)acrylic acid” is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 . It is also known by its IUPAC name, (2E)-3-(3-aminophenyl)-2-propenoic acid . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring (phenyl group) substituted with an amino group at the 3-position. This phenyl group is further connected to an acrylic acid moiety .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is predicted to be 380.0±25.0 °C . It has a molar refractivity of 47.9±0.3 cm³ . The compound has 3 hydrogen bond acceptors and 3 hydrogen bond donors .Scientific Research Applications
Metal-Organic Frameworks (MOFs) Construction
(2E)-3-(3-Aminophenyl)acrylic acid and its derivatives have been utilized in the construction of novel metal-organic frameworks (MOFs). These MOFs, formed with different metal ions and ligands, exhibit unique structural features suitable for applications like nonlinear optics (NLO) materials. The adjustment of ligand properties mediates the size and shape of the grids in these 2D layers, demonstrating potential in materials science and engineering (Xie et al., 2007).
Polymer Modification
Research has shown that polymers, such as poly vinyl alcohol/acrylic acid hydrogels, can be modified through reactions with this compound derivatives. These modifications enhance properties like thermal stability and can imbue the polymers with biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Polymerization in Molecular Spaces
This acid has been investigated for its role in the polymerization process within two-dimensional molecular spaces. Specifically, its polymerization in the presence of amino groups in layered aminopropylsilica results in novel organic-inorganic nanocomposite materials, offering insights into polymer chemistry and material science (Yu et al., 2007).
Non-Linear Optical Materials
The compound and its analogs have been explored in the context of non-linear optical materials. Studies have focused on their electronic structure, optical properties, and potential in applications like dye-sensitized solar cells, indicating their significance in optoelectronics and renewable energy technologies (Fonkem et al., 2019).
Glucose Sensing
A derivative of this compound, 3-Aminophenyl boronic acid, has been employed in the development of glucose sensors. These sensors exhibit high specificity and sensitivity, demonstrating the compound's relevance in the field of biomedical engineering and diagnostics (Munir & Park, 2018).
Acrylic Acid Production in Escherichia coli
Research has also included the development of a kinetic model for the production of acrylic acid in Escherichia coli, highlighting the biotechnological applications of this compound in sustainable chemical synthesis (Oliveira et al., 2021).
properties
IUPAC Name |
(E)-3-(3-aminophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXMJSYJCFTLJB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1664-56-8 | |
| Record name | m-Aminocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the conversion of (2E)-3-(3-aminophenyl)acrylic acid methyl ester to (2E)-3-(3-chlorosulfonylphenyl)acrylic acid methyl ester via diazotization and sulfonylation considered a "key step" in the synthesis of Belinostat?
A1: While the abstract doesn't provide a detailed explanation, we can infer some reasons why this conversion is crucial []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





